Pentaerythritol Tetrakis(3-​(3,​5-​di-​tert-​butyl-​4-​hydroxyphenyl)​propionate) Pentaerythritol Tetrakis(3-​(3,​5-​di-​tert-​butyl-​4-​hydroxyphenyl)​propionate)
Brand Name: Vulcanchem
CAS No.: 6683-19-8
Catalog No.: VC215389
InChI: InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Molecular Formula: C73H108O12
Molecular Weight: 1177.655

Pentaerythritol Tetrakis(3-​(3,​5-​di-​tert-​butyl-​4-​hydroxyphenyl)​propionate)

* For research use only. Not for human or veterinary use.

Custom synthesis or bulk chemicals on the milligram to ton scale.

CAS No.: 6683-19-8

Reference Standards

Catalog No.: VC215389

Molecular Formula: C73H108O12

Molecular Weight: 1177.655

IUPAC Name: [3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

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Pentaerythritol Tetrakis(3-​(3,​5-​di-​tert-​butyl-​4-​hydroxyphenyl)​propionate) - 6683-19-8

CAS No. 6683-19-8
Product Name Pentaerythritol Tetrakis(3-​(3,​5-​di-​tert-​butyl-​4-​hydroxyphenyl)​propionate)
IUPAC Name [3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Synonyms 3,5-Di-tert-butyl-4-hydroxy-hydrocinnamic Acid Neopentanetetrayl Ester; 3,5-Di-tert-butyl-4-hydroxy-Hydrocinnamic Acid Tetraester with Pentaerythritol; Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) Pentaerythritol; A 060; A 1010; A 1010 (Antiox
Molecular Formula C73H108O12
Molecular Weight 1177.655
InChI InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3
InChIKey BGYHLZZASRKEJE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C